molecular formula C16H14N2OS2 B2370240 2-(benzylsulfanyl)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326941-47-2

2-(benzylsulfanyl)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2370240
CAS No.: 1326941-47-2
M. Wt: 314.42
InChI Key: WRVSEUUAWZVTHC-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is a fused bicyclic structure consisting of a thiophene ring and a pyrimidine ring. The benzylsulfanyl and cyclopropyl groups attached to this core contribute to its unique chemical properties and potential biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction leads to the formation of the thienopyrimidine core, which can then be further functionalized to introduce the benzylsulfanyl and cyclopropyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of more cost-effective and environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thienopyrimidine core or the benzylsulfanyl group.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thienopyrimidine derivatives.

    Substitution: Various substituted thienopyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylsulfanyl)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of the benzylsulfanyl and cyclopropyl groups, which contribute to its distinct chemical properties and potential biological activities. These structural features may enhance its ability to interact with specific molecular targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

2-benzylsulfanyl-3-cyclopropylthieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c19-15-14-13(8-9-20-14)17-16(18(15)12-6-7-12)21-10-11-4-2-1-3-5-11/h1-5,8-9,12H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVSEUUAWZVTHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=C(C=CS3)N=C2SCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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